(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
Overview
Description
(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features multiple functional groups, including fluorophenyl, methoxyphenyl, nitrophenyl, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the nitrophenyl group: This step might involve nitration reactions using nitric acid and sulfuric acid.
Attachment of the methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions.
Final coupling: The final step could involve coupling the fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Quinones, phenolic compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
It may be investigated for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors.
Medicine
Industry
Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor ligand, it might bind to the receptor and either activate it (agonist) or block it (antagonist). The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(4-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
- (4-Fluorophenyl)(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
The presence of the methoxy group in (4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone might confer unique electronic properties, affecting its binding affinity and specificity for biological targets.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O4/c1-38-27-5-3-2-4-25(27)31-14-16-32(17-15-31)26-20-23(10-11-24(26)34(36)37)30-12-18-33(19-13-30)28(35)21-6-8-22(29)9-7-21/h2-11,20H,12-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJOXEPVWLDSTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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